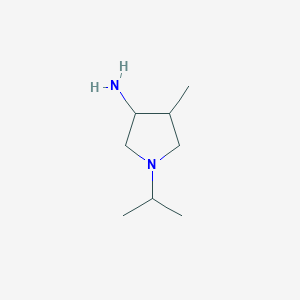
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine
説明
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine, with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol, is a compound that has garnered attention due to its significant biological activity, particularly as a kappa-opioid receptor antagonist. This article provides an in-depth overview of its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a five-membered pyrrolidine ring containing one nitrogen atom, with substitutions including a methyl group and an isopropyl group. The spatial arrangement of these substituents is crucial for its biological activity, influencing its pharmacological properties and interactions with biological systems.
Kappa-Opioid Receptor Antagonism
Research indicates that this compound exhibits a high affinity for kappa-opioid receptors in various models, including humans, rats, and mice. This property suggests its potential use in treating depression and addiction disorders, as kappa-opioid receptors are implicated in mood regulation and substance dependence.
Synthesis Methods
The synthesis of this compound can be achieved through several chemical pathways. Common methods include:
- Direct Amine Synthesis : Utilizing amine precursors and alkylating agents to form the desired pyrrolidine structure.
- Cyclization Reactions : Employing cyclization techniques involving suitable substrates to yield the pyrrolidine ring system.
These methods can be optimized based on desired yields and purity levels.
Case Studies and Research Findings
Case Study 1: Neuropharmacological Applications
A study highlighted the antagonistic effects of this compound on kappa-opioid receptors, suggesting its potential role in neuropharmacology. The compound was shown to mitigate depressive-like behaviors in rodent models, supporting its therapeutic implications for mood disorders.
Case Study 2: Cytotoxicity Assessment
In vitro studies involving related pyrrolidine derivatives demonstrated their cytotoxic effects against human lung adenocarcinoma (A549) cells. These findings suggest that structural modifications can enhance biological activity, making them viable candidates for further investigation in cancer therapy .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Kappa-Receptor Affinity | Anticancer Activity | Notes |
|---|---|---|---|---|
| This compound | Pyrrolidine derivative | High | Moderate | Potential use in depression treatment |
| 5-Oxopyrrolidine derivative | Pyrrolidine derivative | Moderate | High | Enhanced anticancer activity observed |
| Other pyrrolidine derivatives | Various | Variable | Variable | Structure-dependent biological activity |
特性
IUPAC Name |
4-methyl-1-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-6(2)10-4-7(3)8(9)5-10/h6-8H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDNKWNWSKSETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















